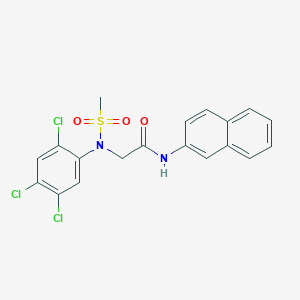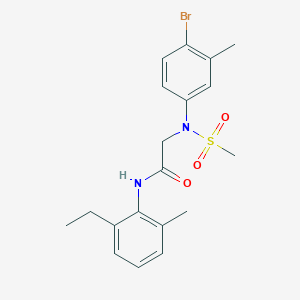![molecular formula C25H26N2O2 B3506467 1-{2-[(4-methylphenoxy)methyl]benzoyl}-4-phenylpiperazine](/img/structure/B3506467.png)
1-{2-[(4-methylphenoxy)methyl]benzoyl}-4-phenylpiperazine
Descripción general
Descripción
1-{2-[(4-methylphenoxy)methyl]benzoyl}-4-phenylpiperazine, also known as MPBP, is a synthetic compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in the field of neuroscience.
Mecanismo De Acción
1-{2-[(4-methylphenoxy)methyl]benzoyl}-4-phenylpiperazine acts as a partial agonist at the serotonin 5-HT1A receptor and as an antagonist at the dopamine D2 receptor. The exact mechanism of action of 1-{2-[(4-methylphenoxy)methyl]benzoyl}-4-phenylpiperazine is not fully understood, but it is believed to modulate the activity of these receptors and affect the release of various neurotransmitters.
Biochemical and Physiological Effects:
1-{2-[(4-methylphenoxy)methyl]benzoyl}-4-phenylpiperazine has been shown to have various biochemical and physiological effects. It has been shown to increase the release of serotonin and dopamine in certain brain regions. 1-{2-[(4-methylphenoxy)methyl]benzoyl}-4-phenylpiperazine has also been shown to have anxiolytic and antidepressant effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-{2-[(4-methylphenoxy)methyl]benzoyl}-4-phenylpiperazine has several advantages as a research tool. It has a high affinity for the serotonin 5-HT1A receptor and the dopamine D2 receptor, making it a useful tool to study the role of these receptors in various physiological and pathological conditions. 1-{2-[(4-methylphenoxy)methyl]benzoyl}-4-phenylpiperazine is also relatively easy to synthesize, making it readily available for research purposes.
One limitation of 1-{2-[(4-methylphenoxy)methyl]benzoyl}-4-phenylpiperazine is its selectivity for the 5-HT1A and D2 receptors. This limits its use in studying other neurotransmitter systems. Another limitation is that the exact mechanism of action of 1-{2-[(4-methylphenoxy)methyl]benzoyl}-4-phenylpiperazine is not fully understood, which makes it difficult to interpret results from experiments using 1-{2-[(4-methylphenoxy)methyl]benzoyl}-4-phenylpiperazine.
Direcciones Futuras
There are several future directions for research on 1-{2-[(4-methylphenoxy)methyl]benzoyl}-4-phenylpiperazine. One direction is to study the potential therapeutic applications of 1-{2-[(4-methylphenoxy)methyl]benzoyl}-4-phenylpiperazine in various neurological and psychiatric disorders. Another direction is to further elucidate the mechanism of action of 1-{2-[(4-methylphenoxy)methyl]benzoyl}-4-phenylpiperazine and its effects on various neurotransmitter systems. Additionally, the development of more selective and potent derivatives of 1-{2-[(4-methylphenoxy)methyl]benzoyl}-4-phenylpiperazine could lead to the discovery of new drug candidates for the treatment of various disorders.
Aplicaciones Científicas De Investigación
1-{2-[(4-methylphenoxy)methyl]benzoyl}-4-phenylpiperazine has been extensively studied for its potential applications in the field of neuroscience. It has been shown to have a high affinity for the serotonin 5-HT1A receptor and the dopamine D2 receptor. 1-{2-[(4-methylphenoxy)methyl]benzoyl}-4-phenylpiperazine has been used as a tool to study the role of these receptors in various physiological and pathological conditions.
Propiedades
IUPAC Name |
[2-[(4-methylphenoxy)methyl]phenyl]-(4-phenylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O2/c1-20-11-13-23(14-12-20)29-19-21-7-5-6-10-24(21)25(28)27-17-15-26(16-18-27)22-8-3-2-4-9-22/h2-14H,15-19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVJFOMFVLBDDGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=CC=CC=C2C(=O)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{2-[(4-Methylphenoxy)methyl]phenyl}(4-phenylpiperazin-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(4-benzyl-1-piperidinyl)carbonyl]-2-chloro-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B3506386.png)
![N~1~-(3-acetylphenyl)-N~2~-(4-chlorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B3506388.png)
![N-{2-[(2-thienylacetyl)amino]phenyl}-4-(trifluoromethyl)benzamide](/img/structure/B3506400.png)
![2-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-5-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B3506405.png)
![N-(4-bromo-3-chlorophenyl)-2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3506417.png)

![N-(2-chlorophenyl)-2-({4-methyl-5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B3506426.png)

![isopropyl 3-{[({5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B3506439.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B3506450.png)
![ethyl 4-({[2-(anilinocarbonyl)phenoxy]acetyl}amino)benzoate](/img/structure/B3506453.png)
![(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenoxy)acetic acid](/img/structure/B3506462.png)
![N~2~-benzyl-N~1~-(2-fluorophenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]glycinamide](/img/structure/B3506475.png)
![N-({[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B3506481.png)